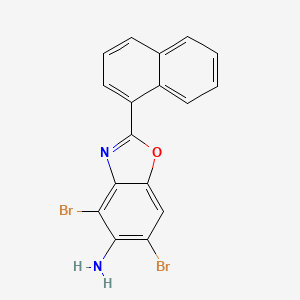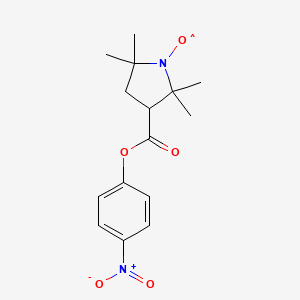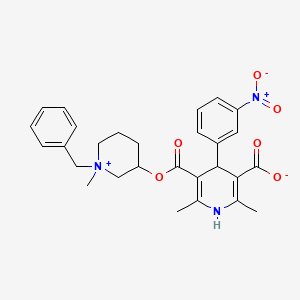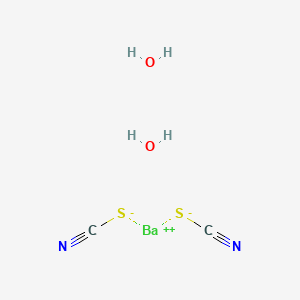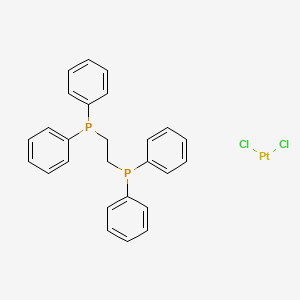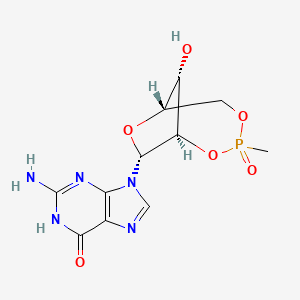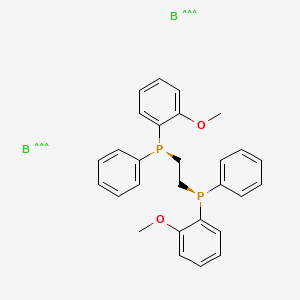
Phosphine, 1,2-ethanediylbis[(2-methoxyphenyl)phenyl-, boron complex
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE is a complex organophosphorus compound It is characterized by the presence of two methoxyphenyl groups and two phenylphosphino groups attached to an ethane backbone, with diborane as a stabilizing agent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE typically involves the reaction of (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE with diborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive diborane. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its ability to form stable complexes with metals can be exploited in the development of metal-based drugs.
Industry
In industry, (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it a valuable component in the development of new materials with specific properties.
作用機序
The mechanism of action of (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various chemical reactions, including catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion involved.
類似化合物との比較
Similar Compounds
- (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE
- (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE OXIDE
- (1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE REDUCED
Uniqueness
(1R,2R)-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE DIBORANE is unique due to the presence of diborane, which enhances its stability and reactivity. This makes it more versatile in various applications compared to its similar compounds.
特性
分子式 |
C28H28B2O2P2 |
|---|---|
分子量 |
480.1 g/mol |
InChI |
InChI=1S/C28H28O2P2.2B/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2;;/h3-20H,21-22H2,1-2H3;;/t31-,32-;;/m0../s1 |
InChIキー |
GXGJQIXYXZHNFL-PZCBAQPOSA-N |
異性体SMILES |
[B].[B].COC1=CC=CC=C1[P@@](CC[P@@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 |
正規SMILES |
[B].[B].COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



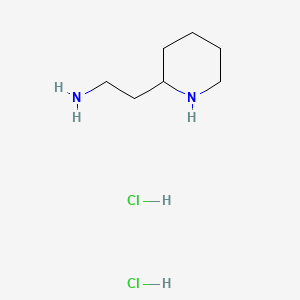

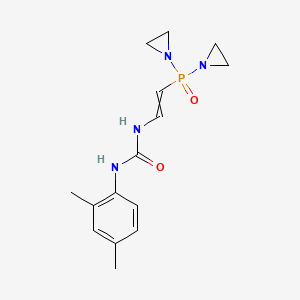
![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
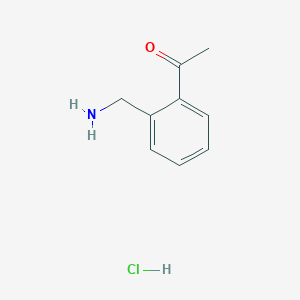
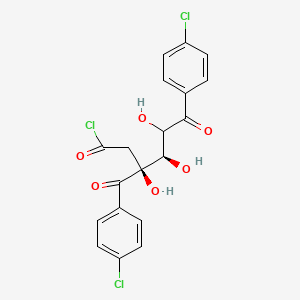
![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)
